Ethyl 2-oxo-2-((3,4,5-trifluorophenyl)thio)acetate
Description
Ethyl 2-oxo-2-((3,4,5-trifluorophenyl)thio)acetate is a sulfur-containing α-ketoester derivative characterized by a 3,4,5-trifluorophenylthio substituent. This compound is structurally significant due to the electron-withdrawing trifluoromethyl groups on the aromatic ring, which enhance electrophilicity at the carbonyl carbon, making it reactive toward nucleophilic attack. Such derivatives are often intermediates in medicinal chemistry for synthesizing heterocycles or enzyme inhibitors.
Properties
IUPAC Name |
ethyl 2-oxo-2-(3,4,5-trifluorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3S/c1-2-16-9(14)10(15)17-5-3-6(11)8(13)7(12)4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDUCGFEFAHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-((3,4,5-trifluorophenyl)thio)acetate typically involves the reaction of ethyl oxalyl chloride with 3,4,5-trifluorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
C2H5OCOCl+C6H2F3SH→C2H5OCOC(SC6H2F3)H
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-((3,4,5-trifluorophenyl)thio)acetate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-2-((3,4,5-trifluorophenyl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-oxo-2-((3,4,5-trifluorophenyl)thio)acetate exerts its effects involves the interaction of its functional groups with specific molecular targets. For example, the trifluorophenyl group can interact with hydrophobic pockets in enzymes, while the thioester group can form covalent bonds with nucleophilic residues. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Ethyl 2-oxo-2-((3,4,5-trifluorophenyl)thio)acetate and related compounds:
Key Comparative Insights:
The 4-(trifluoromethyl)phenylamino analog (72% yield) leverages both amino and CF3 groups for balanced nucleophilicity and lipophilicity, contrasting with the thioester linkage in the target compound .
Synthetic Accessibility: Yields vary significantly: The trifluoromethylphenylamino derivative achieves 72% under optimized conditions , while other analogs lack reported data. Commercial availability (e.g., 3-chloro-4-methylphenylthio derivative) suggests scalability for industrial use .
Application Scope :
- Sulfonamide-containing analogs (e.g., compound II) are prioritized in drug discovery due to their bioisosteric resemblance to carboxylic acids .
- Thiophene-based derivatives (CAS 4075-58-5) are specialized for synthesizing sulfur-rich heterocycles, unlike the trifluorophenylthio compound’s broader electrophilic utility .
Research Findings and Implications
- Reactivity Trends: The trifluorophenylthio group’s electron deficiency may favor nucleophilic substitutions or cyclizations, whereas amino-substituted analogs (e.g., compound II) are more suited for hydrogen-bonding interactions in enzyme inhibition .
- Thermodynamic Stability : Fluorinated derivatives generally exhibit higher thermal and metabolic stability, critical for drug design .
Biological Activity
Ethyl 2-oxo-2-((3,4,5-trifluorophenyl)thio)acetate (CAS No. 1443309-70-3) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on available research.
- Molecular Formula : C11H8F3O2S
- Molecular Weight : 263.24 g/mol
- CAS Number : 1443309-70-3
1. Cytotoxicity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Analog A | HT-29 (colon cancer) | 9 nM |
| Analog B | MCF-7 (breast cancer) | 17 nM |
These findings suggest that the trifluoromethyl group may enhance the cytotoxicity of the compound against specific cancer types.
2. Antimicrobial Activity
The compound's structural features indicate potential antimicrobial properties. Research has shown that similar thioester compounds can exhibit activity against:
- Gram-positive bacteria
- Gram-negative bacteria
For example, a related compound displayed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Mycobacterium tuberculosis, indicating promising activity against resistant strains.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymatic Pathways : The compound may inhibit enzymes critical for cell survival and proliferation in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity may stem from the compound's ability to disrupt bacterial cell membranes.
- Modulation of Signaling Pathways : The trifluoromethyl group could influence signaling pathways involved in cell growth and apoptosis.
Study 1: Cytotoxic Effects on MCF-7 Cells
A study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value to be determined through further assays.
Study 2: Antimicrobial Screening
In a separate study focusing on antimicrobial properties, the compound was screened against various bacterial strains. Preliminary results indicated moderate activity against Gram-positive bacteria with further testing required to establish MIC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
